molecular formula C8H11NO2 B123284 Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide CAS No. 91219-89-5

Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide

Cat. No. B123284
CAS RN: 91219-89-5
M. Wt: 153.18 g/mol
InChI Key: QVLHHDZWTFJIPA-UHFFFAOYSA-N
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Patent
US04544750

Procedure details

3,5-lutidine (15 kg, 140.2 moles) was dissolved in acetic acid (48 l) at 60° C. Hydrogen peroxide (8430 ml, 98 moles) was added during 3 hours. The solution was heated to 90° C. and kept at this temperature for 3 hours. The reaction mixture was cooled to 60° C. and hydrogen peroxide (3500 ml, 41 moles) was added during 1 hour. The temperature was raised to 90° C. and kept there for 16 hours. The reaction mixture was evaporated at reduced pressure (70° C. 300 mm Hg). The residue (approx 25 liters) was cooled and pH adjusted to 10 with NaOH-solution (23 liters 10M). Acetonitrile (30 liters) was added and the mixture was stirred for 30 minutes. The sodiumacetate was separated off and washed with 10 l acetonitrile. The liquid phase was evaporated at reduced pressure (55° C., 200 mm Hg). The remaining solution (approx 25 liters) was extracted with CH2Cl2 (20 liters and 3×5 liters). The combined organic layers were dried over MgSO4, filtrated and evaporated at reduced pressure (50° C. 200 mm Hg). When all CH2Cl2 had distilled off unreacted 3,5-lutidine was evaporated at 75° C., 8 mm Hg. Yield 14940 g of 3,5-dimethylpyridine-N-oxide. The identity was confirmed with 1 H and 13C NMR.
Quantity
15 kg
Type
reactant
Reaction Step One
Quantity
48 L
Type
reactant
Reaction Step One
Quantity
8430 mL
Type
reactant
Reaction Step Two
Quantity
3500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH:9]O.[C:11](O)(=[O:13])C>>[CH3:8][C:3]1[CH:2]=[N+:1]([O-:9])[CH:6]=[C:5]([CH3:7])[C:4]=1[O:13][CH3:11]

Inputs

Step One
Name
Quantity
15 kg
Type
reactant
Smiles
N1=CC(=CC(=C1)C)C
Name
Quantity
48 L
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
8430 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
3500 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 90° C.
WAIT
Type
WAIT
Details
kept there for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated at reduced pressure (70° C. 300 mm Hg)
TEMPERATURE
Type
TEMPERATURE
Details
The residue (approx 25 liters) was cooled
ADDITION
Type
ADDITION
Details
Acetonitrile (30 liters) was added
CUSTOM
Type
CUSTOM
Details
The sodiumacetate was separated off
WASH
Type
WASH
Details
washed with 10 l acetonitrile
CUSTOM
Type
CUSTOM
Details
The liquid phase was evaporated at reduced pressure (55° C., 200 mm Hg)
EXTRACTION
Type
EXTRACTION
Details
The remaining solution (approx 25 liters) was extracted with CH2Cl2 (20 liters and 3×5 liters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure (50° C. 200 mm Hg)
DISTILLATION
Type
DISTILLATION
Details
When all CH2Cl2 had distilled off unreacted 3,5-lutidine
CUSTOM
Type
CUSTOM
Details
was evaporated at 75° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC=1C=[N+](C=C(C1OC)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.